![molecular formula C28H29N3O7S2 B2509577 6-ethyl 3-methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449781-38-8](/img/structure/B2509577.png)
6-ethyl 3-methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a dihydroisoquinoline moiety, which is a type of nitrogen-containing heterocyclic compound . It also has a thieno[2,3-c]pyridine moiety, which is a sulfur and nitrogen-containing heterocycle. These types of structures are often found in biologically active compounds.
科学的研究の応用
Synthesis Techniques and Chemical Reactions
The synthesis and chemical reactivity of compounds related to 6-ethyl 3-methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate are crucial in scientific research for developing novel chemical entities. For instance, Tominaga et al. (1992) detailed new synthesis pathways of 2-aminoindolizine and related compounds via a formal [3 + 3] cycloaddition reaction, highlighting the importance of such chemical frameworks in heterocyclic chemistry research (Tominaga, Ueda, Ogata, & Kohra, 1992). Similarly, Patel et al. (2009) synthesized bioactive molecules featuring sulphonamido quinazolinyl imidazole, which were tested for various biological activities, indicating the broad application of such compounds in pharmacological screenings (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Molecular Docking and Biological Evaluations
Research also extends into in silico molecular docking studies and biological evaluations of related compounds. Sapariya et al. (2017) developed a multicomponent cyclocondensation reaction to produce polyhydroquinoline scaffolds, which were then characterized and assessed for antibacterial, antitubercular, and antimalarial activities. This work underscores the significance of such compounds in the discovery of new therapeutic agents (Sapariya et al., 2017).
Advanced Synthetic Methods
Further, the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones as reported by Kandinska et al. (2006) demonstrates the advanced synthetic methods employed to create compounds with potential pharmacophoric properties, highlighting the versatility of these chemical structures in drug design (Kandinska, Kozekov, & Palamareva, 2006).
Spectral Characterization and Pharmacological Potentials
Moreover, research into the spectral characterization and exploration of pharmacological potentials of related compounds, as shown by Zaki et al. (2017), provides a foundation for the future investigation of their activities. The detailed structural analysis and potential activity evaluation indicate the importance of these compounds in medicinal chemistry and pharmacology (Zaki, Radwan, & El-Dean, 2017).
将来の方向性
特性
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O7S2/c1-3-38-28(34)30-14-13-22-23(17-30)39-26(24(22)27(33)37-2)29-25(32)19-8-10-21(11-9-19)40(35,36)31-15-12-18-6-4-5-7-20(18)16-31/h4-11H,3,12-17H2,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSNUOUWXRQECP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
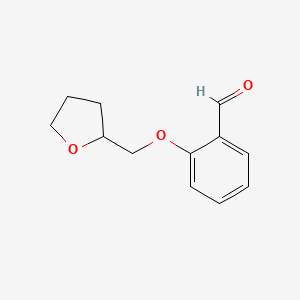
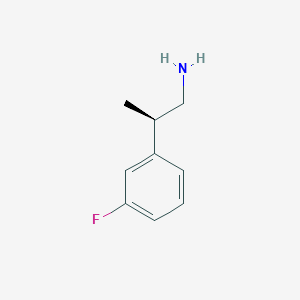
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide](/img/structure/B2509498.png)
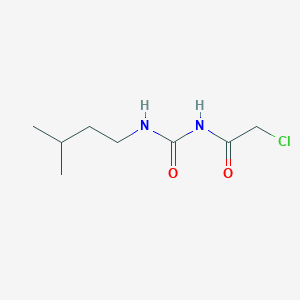
![2,6-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2509502.png)
![2-({6-[4-(2-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2509503.png)
![N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide](/img/structure/B2509505.png)
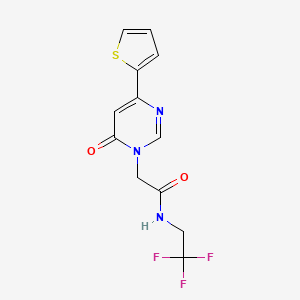
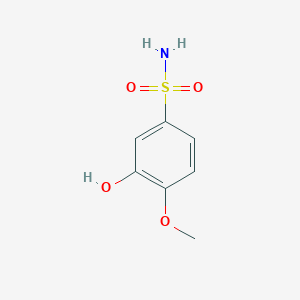
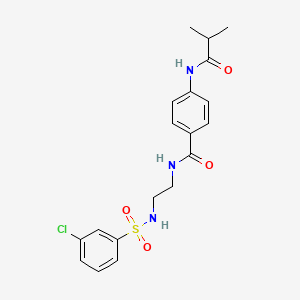
![2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone](/img/structure/B2509510.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2509511.png)
![4-cyano-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2509512.png)
![5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2509513.png)
